5-(Trifluoromethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Overview
Description
5-(Trifluoromethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: is a heterocyclic compound that features a trifluoromethyl group attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor, such as a benzothiazole derivative, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as tetrabutylammonium fluoride (TBAF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is used as a building block for the synthesis of more complex molecules.
Biology: Its trifluoromethyl group can enhance the binding affinity and selectivity of molecules for specific biological targets .
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors by increasing its lipophilicity and binding affinity . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Trifluoromethylated Benzothiazoles: Compounds with similar structures but different substituents on the benzothiazole ring.
Trifluoromethylated Pyridines: These compounds also feature a trifluoromethyl group but are based on a pyridine ring.
Trifluoromethylated Quinazolines: Similar in structure but with a quinazoline ring instead of a benzothiazole ring.
Uniqueness: 5-(Trifluoromethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific combination of the trifluoromethyl group and the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H4F3NO3S |
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Molecular Weight |
251.18 g/mol |
IUPAC Name |
1,1-dioxo-5-(trifluoromethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)4-1-2-6-5(3-4)7(13)12-16(6,14)15/h1-3H,(H,12,13) |
InChI Key |
DEXAKIGVWGRZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NS2(=O)=O |
Origin of Product |
United States |
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